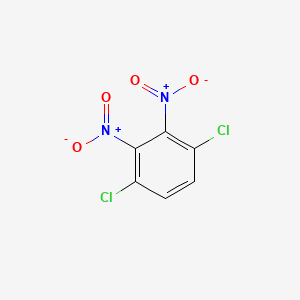

1,4-Dichloro-2,3-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUODOWOJWDKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 1,4 Dichloro 2,3 Dinitrobenzene

Nitration Protocols for Dichlorobenzene Precursors

The direct dinitration of 1,4-dichlorobenzene (B42874) presents a significant challenge in achieving the desired 2,3-dinitro isomer due to the directing effects of the chlorine atoms.

Regioselective Dinitration of 1,4-Dichlorobenzene: Conditions and Reagents

The chlorine atoms in 1,4-dichlorobenzene direct incoming electrophiles to the ortho positions. vaia.com Consequently, the mononitration of 1,4-dichlorobenzene readily yields 1,4-dichloro-2-nitrobenzene (B41259). prepchem.com Further nitration to introduce a second nitro group is influenced by the existing substituents. The dinitration of 1,4-dichlorobenzene can lead to the formation of 1,4-dichloro-2,3-dinitrobenzene, however, achieving high regioselectivity for this specific isomer is complex.

The synthesis of this compound often involves a multi-step process rather than a direct dinitration of 1,4-dichlorobenzene. One approach involves the nitration of 1,4-dimethoxybenzene, which yields 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) as the major product. researchgate.net This intermediate can then potentially be converted to the desired dichlorinated product through subsequent reactions.

Influence of Acid Systems (e.g., Nitric Acid/Sulfuric Acid) on Reaction Outcomes and Selectivity

The combination of nitric acid and sulfuric acid is a conventional and potent nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the substitution reaction. masterorganicchemistry.comyoutube.com The concentration and ratio of these acids significantly impact the reaction rate and selectivity.

For the nitration of dichlorobenzenes, the acid system's composition is critical in controlling the degree of nitration and the isomeric distribution of the products. For instance, the nitration of 1,2-dichlorobenzene (B45396) with a mixed acid system at 35–60 °C produces a mixture of 3-nitro and 4-nitro isomers. chemicalbook.com While specific conditions for the dinitration of 1,4-dichlorobenzene to selectively yield the 2,3-dinitro isomer are not extensively detailed, the principle of using mixed acids to generate the nitronium ion remains central. masterorganicchemistry.com The use of fuming nitric acid in conjunction with concentrated sulfuric acid is a common method for introducing nitro groups onto an aromatic ring. sciencemadness.org

Alternative nitrating systems have also been explored to improve selectivity and reduce the harshness of traditional mixed-acid processes. These include the use of metal nitrates and other reagents. nih.govnih.gov For example, a process for preparing 2,3-dichloronitrobenzene (B165493) from 1,2-dichlorobenzene utilizes an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid to favor the formation of the 2,3-isomer. google.com

Application of Phase Transfer Catalysis in Nitration Efficiency

While the direct application of phase transfer catalysis (PTC) in the dinitration of 1,4-dichlorobenzene to produce this compound is not widely documented in the provided search results, PTC is a known technique to enhance the efficiency of nitration reactions in general. PTC can facilitate the transfer of the nitrating agent from an aqueous or solid phase to the organic phase containing the substrate, thereby increasing the reaction rate and potentially influencing selectivity. This is particularly useful when dealing with reactants that have low solubility in the reaction medium.

Multi-Step Synthesis Approaches for Positional Isomers

Due to the challenges in achieving regioselective dinitration, multi-step synthetic routes are often necessary to obtain specific positional isomers of dichlorodinitrobenzene. The order of introducing different functional groups onto the benzene (B151609) ring is crucial in determining the final product's regiochemistry. lumenlearning.com

For instance, to synthesize a specific isomer, one might start with a precursor that directs the incoming groups to the desired positions. An example of a multi-step synthesis for a related compound, 1,2-dinitrobenzene, involves a sequence of nitration, reduction of the nitro group to an amine, protection of the amine, blocking of a specific position, a second nitration, and subsequent deprotection and oxidation steps. youtube.com This highlights the intricate strategies that can be employed to control the placement of substituents.

In the context of this compound, a plausible multi-step approach could involve starting with a different dichlorobenzene isomer or a substituted benzene that facilitates the desired nitration pattern. For example, the nitration of m-dichlorobenzene with a mixture of potassium nitrate (B79036) and concentrated sulfuric acid can yield 1,5-dichloro-2,4-dinitrobenzene. orgsyn.org

Optimization of Reaction Parameters for Enhanced Yield and Purity in Laboratory Scale

Optimizing reaction parameters is essential for maximizing the yield and purity of the desired product in any chemical synthesis. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratio of reactants.

For nitration reactions, controlling the temperature is critical as these reactions are highly exothermic. vpscience.org Maintaining a specific temperature range can prevent over-nitration and the formation of unwanted byproducts. For example, in the mononitration of p-dichlorobenzene, maintaining the temperature between 30 and 35°C is recommended. prepchem.com

The reaction time is another important factor. Allowing the reaction to proceed for an optimal duration ensures maximum conversion of the starting material without significant decomposition of the product. Monitoring the reaction progress, for instance by taking test samples and determining their melting point, can help in determining the reaction's endpoint. prepchem.com

The molar ratio of the nitrating agent to the substrate also plays a crucial role. Using a slight excess of the nitrating agent is common to ensure complete reaction, but a large excess can be wasteful and lead to the formation of polynitrated products. sciencemadness.org

Post-reaction workup and purification are also critical for obtaining a high-purity product. This typically involves quenching the reaction mixture in ice water, filtering the precipitate, and washing it to remove residual acids. prepchem.com Recrystallization from a suitable solvent is a common method to further purify the crude product. google.com

The use of microreactors has also been explored to optimize nitration reactions. These systems offer enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially leading to higher yields and selectivity in shorter reaction times. google.combeilstein-journals.org

Data Tables

Table 1: Reactants and Products in the Synthesis of Dichloronitrobenzene Derivatives

| Precursor | Reagents | Product(s) | Reference |

| p-Dichlorobenzene | Nitric acid, Sulfuric acid | 1,4-Dichloro-2-nitrobenzene | prepchem.com |

| m-Dichlorobenzene | Potassium nitrate, Sulfuric acid | 1,5-Dichloro-2,4-dinitrobenzene | orgsyn.org |

| 1,2-Dichlorobenzene | Nitric acid, Sulfuric acid | 1,2-Dichloro-3-nitrobenzene, 1,2-Dichloro-4-nitrobenzene | chemicalbook.com |

| 1,2-Dichlorobenzene | Phosphoric acid, Sulfuric acid, Nitric acid | 2,3-Dichloronitrobenzene | google.com |

Chemical Reactivity and Mechanistic Pathways of 1,4 Dichloro 2,3 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, such as the nitro groups in 1,4-dichloro-2,3-dinitrobenzene, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism. nih.govnih.govmasterorganicchemistry.com

Displacement of Halogen and Nitro Groups by Diverse Nucleophiles (e.g., Amines, Hydroxide (B78521), Alkoxides)

The chlorine atoms on the this compound ring are susceptible to displacement by a variety of nucleophiles. Due to the activating effect of the adjacent nitro groups, these reactions are common. For instance, in the related compound 1,4-dichloro-2-nitrobenzene (B41259), nucleophiles readily displace the chloride adjacent to the nitro group. Ammonia (B1221849) can displace a chloride to form an aniline (B41778) derivative, aqueous base can yield a phenol (B47542) derivative, and methoxide (B1231860) can produce an anisole (B1667542) derivative. wikipedia.org Similarly, 1,2-dichloro-4,5-dinitrobenzene (B1583372) reacts with primary and secondary amines to yield monosubstituted products. researchgate.net

The reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide ions has been shown to result in the displacement of a nitro group to form 2-nitro-4,5-dichlorophenol after acidification. researchgate.netscielo.br The reaction of various 1-substituted-2,4-dinitrobenzenes with sodium thiophenoxide has also been studied, demonstrating the displacement of different substituents. researchgate.net The reactivity of the nucleophile plays a significant role; for example, in reactions with 1,2-dichloro-4,5-dinitrobenzene, piperidine (B6355638), pyrroline, dimethylamine, and methylamine (B109427) were found to be highly reactive. researchgate.net

The general SNAr mechanism involves the initial attack of the nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org The departure of the leaving group then restores the aromaticity of the ring.

Formation and Characterization of Meisenheimer Complexes: Spectroscopic and Kinetic Evidence

Meisenheimer complexes are crucial, albeit often transient, intermediates in SNAr reactions. wikipedia.org They are 1:1 adducts formed between an electron-deficient arene and a nucleophile. wikipedia.org The negative charge of these complexes is delocalized across the aromatic ring and the electron-withdrawing substituents, which accounts for their relative stability. wikipedia.org Stable and isolable Meisenheimer salts are known, particularly when the aromatic ring is substituted with three or more electron-withdrawing groups. wikipedia.org

The formation of Meisenheimer complexes can be observed and characterized using spectroscopic techniques. For example, the reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide ions in a DMSO:H₂O mixture leads to the formation of a monohydroxy Meisenheimer complex, which can be detected. researchgate.netscielo.br In the presence of excess hydroxide, a more stable dihydroxy Meisenheimer complex is formed. researchgate.netscielo.br The structures of these intermediates have been investigated using ¹H and ¹³C NMR spectroscopy. researchgate.netscispace.com The UV-Vis spectra of Meisenheimer complexes are also characteristic, often showing strong absorption bands that allow for their detection and kinetic analysis. nih.gov For instance, the reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide shows a transient absorbance at around 320 nm, attributed to the Meisenheimer complex. scispace.com

Kinetic studies provide further evidence for the existence of these intermediates. The rate of formation and decomposition of Meisenheimer complexes can be measured, often using stopped-flow techniques for fast reactions. scielo.br

Kinetic Studies on Reaction Rates, Leaving Group Effects, and Solvent Effects

Kinetic studies are essential for elucidating the detailed mechanism of SNAr reactions. The rate of reaction is influenced by several factors, including the nature of the leaving group, the nucleophile, and the solvent.

Leaving Group Effects: The "element effect" in SNAr reactions typically shows a leaving group order of F > NO₂ > Cl ≈ Br > I for activated aryl substrates. nih.gov This order suggests that the bond-breaking step is not always the rate-determining step. In many SNAr reactions, the formation of the Meisenheimer complex is the rate-limiting step. semanticscholar.orgresearchgate.net However, the departure of the leaving group can become rate-determining depending on the specific reactants and conditions. researchgate.netccsenet.org The ability of the leaving group to depart is related to the pKa of its conjugate acid. semanticscholar.orgresearchgate.net

Solvent Effects: Solvents play a crucial role in SNAr reactions by stabilizing the charged species involved, such as the Meisenheimer complex. researchgate.netnih.gov The reaction rates are generally enhanced in polar aprotic solvents like DMSO and acetonitrile (B52724), which can effectively solvate the cationic counter-ion of the nucleophile and the charged intermediate without strongly solvating the nucleophile itself. researchgate.netccsenet.org In protic solvents, such as alcohols, the reactivity is often lower. This is because protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity. rsc.orgpsu.edu The kinetic behavior of the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine has been studied in various protic and aprotic solvents, revealing the importance of both non-specific and specific solvent interactions. rsc.orgpsu.edu

| Reactant | Nucleophile | Solvent | Key Kinetic Finding | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol (B129727), Acetonitrile, DMSO | Formation of the zwitterionic intermediate is the rate-determining step. | researchgate.net |

| 2,4-Dinitrobenzene derivatives | Hydrazine | DMSO | Departure of the leaving group is the rate-determining step. | researchgate.netccsenet.org |

| 1-Chloro-2,4-dinitrobenzene | n-Butylamine, Piperidine | AOT/n-hexane/water reverse micelles | Reactions are faster in the micellar medium than in pure n-hexane. | researchgate.netresearchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Protic Solvents (e.g., alcohols) | Reactivity is inversely proportional to the hydrogen-bond-donating ability of the solvent. | rsc.orgpsu.edu |

Role of Intermolecular and Intramolecular Hydrogen Bonding in Transition States

Hydrogen bonding can significantly influence the rate and mechanism of SNAr reactions, particularly when amine nucleophiles are involved. researchgate.net Intermolecular hydrogen bonding between the solvent and the reactants can affect nucleophilicity and leaving group ability. rsc.org Theoretical studies have shown that hydrogen bonding between the amine nucleophile and an ortho-nitro group of the electrophile can stabilize the transition state, thereby accelerating the reaction. researchgate.netresearchgate.net This "built-in solvation" can explain the high reactivity observed in some systems. researchgate.net

Intramolecular hydrogen bonding can also play a role. For substrates containing heteroatoms capable of forming an internal hydrogen bond, the reaction media can activate the substrate towards nucleophilic attack. researchgate.net Computational studies have highlighted the importance of hydrogen-bonding effects along the reaction coordinate, which can promote the activation of both the electrophile and the nucleophile. researchgate.netresearchgate.net

Reduction Reactions of Nitro Moieties

The nitro groups of this compound can be reduced to amino groups, providing a pathway to various aniline derivatives.

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups to amines. masterorganicchemistry.com This transformation is of significant industrial and synthetic importance as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Commonly employed catalysts for this reduction include palladium on carbon (Pd/C), platinum, and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. For example, hydrogenation of 1,4-dichloro-2-nitrobenzene yields 1,4-dichloroaniline. wikipedia.org While Pd/C is a very common choice, Raney nickel is often preferred for substrates containing aromatic halogens (Cl, Br, I) to avoid dehalogenation, which can be a side reaction with Pd/C. commonorganicchemistry.com

Selective Reduction Strategies using Metal Hydrides and Other Reducing Agents

The selective reduction of one nitro group in polynitroaromatic compounds is a synthetically useful transformation, providing access to nitroanilines which are valuable intermediates. In the case of this compound, selective reduction would yield 4,5-dichloro-2-nitroaniline (B146558). The challenge lies in preventing the concurrent reduction of the second nitro group or the hydrodehalogenation of the C-Cl bonds.

Various reagents and methods are employed for the selective reduction of dinitroaromatics. While sodium borohydride (B1222165) (NaBH₄) alone is generally not potent enough to reduce nitro groups, its reactivity can be enhanced by the addition of transition metal catalysts. jsynthchem.comutrgv.edu Systems such as NaBH₄ combined with catalysts like nickel or cobalt sulfides have demonstrated quantitative conversions of nitroaromatics to their corresponding amines. utrgv.edu For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to be effective in reducing nitro compounds to amines in ethanol (B145695). jsynthchem.com Another approach involves catalytic hydrogenation. This method is widely used for nitro group reduction, though selectivity can be an issue. mdpi.com The choice of catalyst, solvent, and reaction conditions is crucial to favor the formation of the desired mono-amino product. For example, the selective hydrogenation of m-dinitrobenzene to m-nitroaniline has been achieved with high selectivity using a Ru-SnOₓ/Al₂O₃ catalyst. mdpi.com

A common product of the full reduction of this compound is 4,5-dichloro-1,2-phenylenediamine . cymitquimica.comsigmaaldrich.comnist.govnih.gov The synthesis of o-phenylenediamines is often accomplished by the reduction of the corresponding o-nitroanilines or o-dinitrobenzenes using methods like zinc dust in ethanol/alkali or catalytic hydrogenation. orgsyn.org

The table below summarizes potential reduction strategies applicable to this compound based on methods used for analogous compounds.

| Reducing System | Potential Product(s) | General Remarks |

|---|---|---|

| NaBH₄ / Transition Metal Catalyst (e.g., Ni, Co) | Selective: 4,5-dichloro-2-nitroaniline Full: 4,5-dichloro-1,2-phenylenediamine | The combination of NaBH₄ with a catalyst enhances its reducing power towards nitro groups. jsynthchem.comutrgv.edu Selectivity depends on the specific catalyst and reaction conditions. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C, Ru-based catalysts) | Selective: 4,5-dichloro-2-nitroaniline Full: 4,5-dichloro-1,2-phenylenediamine | A widely used industrial method. Catalyst choice (e.g., Ru-SnOₓ/Al₂O₃) and reaction parameters are critical for achieving high selectivity for the mono-reduced product. mdpi.com Can also lead to hydrodehalogenation as an undesired side reaction. researchgate.net |

| Metal Sulfides (e.g., Na₂S, (NH₄)₂S - Zinin Reduction) | Selective: 4,5-dichloro-2-nitroaniline | A classic method for selective reduction of one nitro group in dinitro compounds. orgsyn.org |

Electrophilic Aromatic Substitution Reactivity under Highly Deactivated Conditions

The benzene (B151609) ring in this compound is exceptionally deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the two nitro groups and the chloro substituents. masterorganicchemistry.comlibretexts.org Both nitro groups and halogens decrease the electron density of the aromatic ring, making it a much weaker nucleophile and thus slowing down the rate of reaction with electrophiles significantly compared to benzene. masterorganicchemistry.comcsbsju.edu

Substituents on a benzene ring direct incoming electrophiles to specific positions. Nitro groups are strong deactivating groups and are meta-directors. libretexts.org Halogens are also deactivating but are ortho, para-directors. uci.edu In this compound, the two available positions for substitution are C5 and C6. The directing effects of the existing substituents on these positions are as follows:

Position C5: ortho to the C4-Cl, meta to the C3-NO₂, para to the C2-NO₂, and meta to the C1-Cl.

Position C6: ortho to the C1-Cl, meta to the C2-NO₂, para to the C3-NO₂, and meta to the C4-Cl.

Given the symmetrical nature of the substitution pattern relative to the available C5 and C6 positions, the directing influences are complex and antagonistic. However, the overwhelming deactivation of the ring means that any further electrophilic substitution would require extremely harsh reaction conditions, such as the use of fuming sulfuric acid (oleum) or superacids at high temperatures. rsc.org For example, the nitration of 1,3-dinitrobenzene (B52904) to 1,3,5-trinitrobenzene (B165232) requires high temperatures, and yields can be low. rsc.org Similarly, the sulfonation of deactivated aromatics like dichlorobenzenes requires potent sulfonating agents like sulfur trioxide. researchgate.net Under such forcing conditions, competitive reactions and decomposition are likely, making controlled, high-yield substitution challenging.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Redox Processes and Radical Anion Formation

The high electron affinity of this compound, conferred by its two nitro groups, makes it susceptible to reduction processes. One-electron reduction of dinitroaromatic compounds leads to the formation of a paramagnetic species known as a radical anion. vaia.com This process can be achieved electrochemically or by using chemical reducing agents.

The resulting radical anion of a dinitrobenzene derivative can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. vaia.com The unpaired electron in the radical anion interacts with the nuclear spins of nearby atoms, such as ¹⁴N and ¹H, leading to a complex pattern of lines in the EPR spectrum known as hyperfine splitting. vaia.com Analysis of this splitting provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density across the molecule.

In the radical anion of dinitrobenzenes, the extra electron is delocalized across the π-system, with a significant portion residing on the nitro groups. Studies on the 1,4-dinitrobenzene (B86053) radical anion have shown that the rate of intramolecular electron exchange between the two nitro groups is solvent-dependent. rsc.orgresearchgate.netulisboa.pt For the this compound radical anion, a similar delocalization and electron exchange process would be expected. The rate constants for this exchange can be determined from the line-broadening effects in the EPR spectra. rsc.orgresearchgate.net For example, in the 1,4-dinitrobenzene radical anion, the rate constant for electron exchange at 293 K varies from 2.9 x 10⁹ s⁻¹ in methanol to 2.7 x 10⁸ s⁻¹ in octan-1-ol. rsc.orgresearchgate.net

The stability and subsequent reactivity of the radical anion can be influenced by the solvent and the presence of counterions. This species is a key intermediate in the mechanistic pathway of nucleophilic aromatic substitution and reduction reactions of nitroaromatic compounds.

| Process | Description | Key Intermediate | Analytical Technique |

|---|---|---|---|

| One-Electron Reduction | Addition of a single electron to the lowest unoccupied molecular orbital (LUMO) of the molecule. | Radical Anion ([M]•⁻) | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Intramolecular Electron Exchange | Transfer of the unpaired electron between the two nitro groups within the radical anion. | Radical Anion ([M]•⁻) | EPR Line-Broadening Analysis |

Advanced Spectroscopic Characterization and Precision Structural Elucidation of 1,4 Dichloro 2,3 Dinitrobenzene

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Studies

Assignment of Fundamental Vibrational Frequencies and Modes

Detailed experimental FT-IR and FT-Raman spectra for 1,4-dichloro-2,3-dinitrobenzene, which are essential for assigning the fundamental vibrational frequencies and modes, have not been found in published research. Such an analysis would typically involve identifying the characteristic stretching and bending vibrations of the C-H, C-C, C-Cl, and N-O bonds within the molecule.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

A Normal Coordinate Analysis (NCA), supported by quantum chemical calculations, is necessary to provide a quantitative assignment of the vibrational modes and to determine the Potential Energy Distribution (PED). This analysis clarifies the contribution of each internal coordinate to the normal modes of vibration. Authoritative studies performing NCA and PED calculations specifically for this compound are currently unavailable. For comparison, a detailed study on the related isomer, 1,5-dichloro-2,3-dinitrobenzene, has been conducted, highlighting the type of in-depth analysis that is currently missing for the 1,4-dichloro variant.

Elucidation of Substituent Effects on Molecular Vibrations

Understanding the effects of the chloro and nitro substituents on the benzene (B151609) ring's vibrational frequencies requires comparative analysis with related molecules. While the general effects of these functional groups are well-documented, a specific elucidation for the 1,4-dichloro-2,3-dinitro substitution pattern cannot be accurately presented without the foundational experimental and computational data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis for Regiochemistry

The regiochemistry of this compound dictates a specific pattern in its ¹H and ¹³C NMR spectra. Due to the molecule's asymmetry, the two aromatic protons would be expected to be in different chemical environments, leading to two distinct signals in the ¹H NMR spectrum. Similarly, the six carbon atoms of the benzene ring would also be non-equivalent, theoretically resulting in six unique signals in the ¹³C NMR spectrum. However, without access to experimentally recorded or computationally predicted spectra from chemical databases or literature, a precise chemical shift analysis cannot be provided.

Advanced 2D NMR Techniques for Correlating Spin Systems and Carbon Framework

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the proton spin systems and directly correlating the protons to their attached carbons in the molecular framework. A discussion of these correlations for this compound remains speculative in the absence of published research employing these methods for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, valuable information about the electronic structure and chromophores present in this compound can be obtained.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of a molecule is characterized by its absorption maxima (λmax), which correspond to the wavelengths at which the molecule absorbs light most strongly. These absorptions are the result of electrons being promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π* transitions.

A related compound, 1,3-dichloro-4,6-dinitrobenzene, has been studied, and its spectral data could provide insights into the electronic behavior of the target molecule. nih.govnist.gov The precise λmax values for this compound would need to be determined experimentally by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and recording its absorption spectrum.

Correlation with Molecular Electronic Structure

The electronic transitions observed in the UV-Vis spectrum are directly correlated with the molecular electronic structure of this compound. The benzene ring itself has a system of π molecular orbitals. The substituents—two chlorine atoms and two nitro groups—significantly perturb this electronic system.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula and for gaining structural information through the analysis of fragmentation patterns.

For this compound (C₆H₂Cl₂N₂O₄), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The monoisotopic mass of this compound is 235.9391619 Da. nih.gov HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ of this compound will undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. While the specific fragmentation pathway for this compound is not detailed in the search results, general fragmentation patterns for nitroaromatic compounds and chlorinated aromatic compounds can be predicted. Common fragmentation pathways include the loss of nitro groups (NO₂), nitric oxide (NO), and chlorine atoms (Cl). The cleavage of the C-N and C-Cl bonds will lead to the formation of various fragment ions. The relative abundance of these fragments provides valuable clues about the stability of different parts of the molecule and the arrangement of the substituents on the benzene ring.

For example, in the mass spectrum of the related compound 1,3-dichloro-4,6-dinitrobenzene, prominent peaks corresponding to the molecular ion and fragments resulting from the loss of nitro and chloro groups are observed. nih.gov A similar pattern would be expected for this compound, with the specific m/z values of the fragments confirming the isomeric structure.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from its isomers and other impurities.

The synthesis of this compound can potentially yield other isomers of dichlorodinitrobenzene. HPLC is an ideal method to separate these closely related compounds. A typical HPLC setup for such a separation would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. energetic-materials.org.cn The separation is based on the differential partitioning of the isomers between the stationary phase and the mobile phase.

The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. A study on the purity analysis of 1,3-dichloro-2,4,6-trinitrobenzene by HPLC established optimal conditions including a Hypersil ODS2 column, a mobile phase of acetonitrile/water (55:45 v/v), and UV detection at 240 nm. energetic-materials.org.cn Similar conditions could be adapted and optimized for the analysis of this compound. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.

The following table summarizes the typical parameters for an HPLC method for the analysis of related dichloronitrobenzene compounds, which could serve as a starting point for developing a method for this compound.

| Parameter | Value |

| Column | Hypersil ODS2 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (55:45 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 25 °C |

This data is based on a method for a related compound and may require optimization for this compound. energetic-materials.org.cn

Crystallographic Investigations of 1,4 Dichloro 2,3 Dinitrobenzene and Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic resolution. Through the analysis of diffraction patterns, researchers can determine the crystal system, space group, and the precise dimensions of the unit cell. This information lays the groundwork for a detailed understanding of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic data for several analogues of 1,4-dichloro-2,3-dinitrobenzene reveal a tendency to crystallize in monoclinic and orthorhombic systems. For instance, 1,5-dichloro-2,4-dinitrobenzene crystallizes in the monoclinic space group P21/c. researchgate.net Another related compound, the α-form of 1-chloro-2,4-dinitrobenzene (B32670) , adopts an orthorhombic system with the space group Pccn, while its β-form is monoclinic with the space group P21/c. iucr.org The Cambridge Crystallographic Data Centre (CCDC) holds data for other analogues like 1,4-dichloro-2-nitrobenzene (B41259) (CCDC Number: 678311) and 1,2-dichloro-4-nitrobenzene (CCDC Number: 678313), which provide further examples of the common packing arrangements in this class of compounds. nih.govnih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1,5-Dichloro-2,4-dinitrobenzene researchgate.net | Monoclinic | P21/c | 9.5900(19) | 6.5860(13) | 14.751(3) | 90 | 106.86(3) | 90 | 891.6(3) | 4 |

| 1-Chloro-2,4-dinitrobenzene (α-form) iucr.org | Orthorhombic | Pccn | 8.937(5) | 11.035(5) | 15.844(5) | 90 | 90 | 90 | 1562.5 | 8 |

| 1-Chloro-2,4-dinitrobenzene (β-form) iucr.org | Monoclinic | P21/c | 8.91(1) | 6.870(5) | 12.98(1) | 90 | 96.15(5) | 90 | 790.0 | 4 |

Precision Analysis of Molecular Geometry in the Solid State: Bond Lengths, Bond Angles, and Torsion Angles

The analysis of bond lengths, bond angles, and torsion angles from single-crystal X-ray data provides a precise measure of the molecular conformation in the solid state. In derivatives of dinitrobenzene, the orientation of the nitro groups relative to the benzene (B151609) ring is of particular interest due to its influence on the molecule's electronic properties and packing.

For 1,5-dichloro-2,4-dinitrobenzene , the two nitro groups are twisted away from the plane of the aromatic ring. researchgate.net This twisting is a common feature in sterically hindered nitroaromatic compounds. The torsion angles, which describe the rotation around a bond, quantify this deviation from planarity. In the case of the two polymorphs of 1-chloro-2,4-dinitrobenzene , the dihedral angle between the benzene ring and the nitro group para to the chlorine atom is 11.1(4)° in the α-form and 13.1(6)° in the β-form, with the rotations occurring in opposite directions. iucr.org The ortho-nitro group exhibits a more significant rotation relative to the benzene ring, with a rotation of 41.8(4)° in the α-form and 68.8(6)° in the β-form. iucr.org These variations highlight how different crystal packing environments can influence the conformation of flexible groups.

| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Selected Torsion Angles (°) |

| 1,5-Dichloro-2,4-dinitrobenzene researchgate.net | C-C (mean): 1.378 | C-C-C (mean): 120.0 | O-N-C-C: Varies, indicating twisted nitro groups |

| 1-Chloro-2,4-dinitrobenzene (α-form) iucr.org | C-Cl: 1.727(3) | C(2)-C(1)-C(6): 122.2(2) | C(2)-C(1)-N(1)-O(2): -13.2(4) |

| 1-Chloro-2,4-dinitrobenzene (β-form) iucr.org | C-Cl: 1.723(5) | C(2)-C(1)-C(6): 122.0(4) | C(2)-C(1)-N(1)-O(2): -14.6(8) |

Identification and Characterization of Intermolecular Interactions

The stability of a crystal lattice is highly dependent on a network of intermolecular interactions. In dichlorodinitrobenzene analogues, a variety of non-covalent forces are at play, including halogen bonds, hydrogen bonds, π-π stacking, and short contacts involving chlorine and oxygen atoms.

In the crystal structure of 1,5-dichloro-2,4-dinitrobenzene , short intermolecular Cl···O and Cl···Cl contacts are observed. researchgate.net Specifically, a Cl1···O4 contact of 3.158(5) Å and a Cl2···Cl2 contact of 3.261(2) Å are present. researchgate.net These types of interactions, particularly halogen bonding (where a halogen atom acts as an electrophilic species), are increasingly recognized as important structure-directing forces.

Polymorphism and Crystal Disorder Phenomena in Dinitrobenzene Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great interest in materials science and pharmaceuticals. The different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability.

A clear example of polymorphism is found in 1-chloro-2,4-dinitrobenzene , which is known to exist in at least two forms, designated α and β. iucr.org These polymorphs have different crystal structures and, consequently, different physical properties. The existence of multiple polymorphs for this compound underscores the subtle energetic balance that can exist between different packing arrangements and molecular conformations in the solid state. Molecular energy calculations for the α and β forms of 1-chloro-2,4-dinitrobenzene revealed negligible differences between the two conformations, suggesting that the energetic landscape for crystallization is relatively flat, allowing for the formation of multiple stable or metastable forms. iucr.org This propensity for polymorphism in a close analogue suggests that this compound might also exhibit similar behavior under different crystallization conditions.

Correlation of Solid-State Structural Data with Computational and Spectroscopic Findings

While experimental crystallographic data for this compound is elusive, computational and spectroscopic methods can provide valuable insights into its likely structure and properties. Density Functional Theory (DFT) calculations, for instance, can be used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule in the gas phase.

Studies on related molecules, such as 1,4-dichloro-2-nitrobenzene , have utilized DFT and ab-initio methods to study their structure and vibrational spectra (FT-IR and FT-Raman). nih.gov These computational results are often compared with experimental spectroscopic data to validate the theoretical models and provide a more complete understanding of the molecule's behavior. The correlation of such computational data for this compound with the experimentally determined solid-state structures of its analogues would be a powerful approach. For example, predicted bond lengths, angles, and torsion angles from DFT could be compared with the experimental values observed for 1,5-dichloro-2,4-dinitrobenzene and the polymorphs of 1-chloro-2,4-dinitrobenzene. This comparison would help to assess the likely degree of steric strain and the probable orientation of the nitro groups in the target molecule.

Furthermore, spectroscopic techniques such as solid-state NMR and Raman spectroscopy could be employed to probe the local environment of the atoms in a polycrystalline sample of this compound. The observed spectral features could then be interpreted with the aid of computational models and by drawing analogies with the known crystal structures of its isomers and other derivatives. This integrated approach, combining experimental data from analogues with computational and spectroscopic data for the target compound, provides a robust framework for understanding the solid-state structure of this compound in the absence of a definitive single-crystal X-ray study.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of 1,4-Dichloro-2,3-dinitrobenzene Chemistry

The academic contribution to the specific chemistry of this compound is currently limited to its identification and basic structural data. It is recognized as a distinct chemical entity with the molecular formula C₆H₂Cl₂N₂O₄.

General principles of aromatic chemistry allow for postulation regarding its synthesis. The preparation of related isomers, such as 1,4-dichloro-2-nitrobenzene (B41259), typically involves the nitration of the corresponding dichlorobenzene precursor. prepchem.comwikipedia.org For instance, 1,4-dichlorobenzene (B42874) can be nitrated using a mixture of nitric and sulfuric acid to yield 1,4-dichloro-2-nitrobenzene. prepchem.com It is plausible that this compound could be synthesized via a sequential nitration process, though specific conditions and yields for this transformation are not documented in readily available literature.

The reactivity of analogous compounds is dominated by nucleophilic aromatic substitution (SₙAr). In polychlorinated and nitrated benzenes, the nitro groups are powerful electron-withdrawing substituents that activate the aromatic ring towards attack by nucleophiles, facilitating the displacement of the chloro groups. wikipedia.orgnih.gov The regioselectivity of such substitutions is highly dependent on the positions of the activating nitro groups relative to the leaving groups. However, specific studies detailing the SₙAr reactions of this compound with various nucleophiles (e.g., amines, alkoxides, thiolates) are conspicuously absent from the scientific record.

Identification of Unexplored Reactivity and Synthetic Opportunities

The lack of published data on this compound highlights numerous avenues for original research. The molecule presents a unique substitution pattern that could lead to novel reactivity and the synthesis of valuable chemical intermediates.

Key unexplored areas include:

Nucleophilic Aromatic Substitution (SₙAr): A systematic study of SₙAr reactions is the most immediate and promising area for research. The two chlorine atoms are electronically distinct. The C1-Cl bond is flanked by one nitro group (ortho), while the C4-Cl is para to one nitro group and meta to the other. Investigating the regioselectivity of mono- and di-substitution with a wide range of nucleophiles (O, N, S-based) would provide fundamental insights into its reactivity.

Selective Reduction: The two adjacent nitro groups offer opportunities for selective reduction. Developing methodologies to selectively reduce one or both nitro groups to amines would yield novel dichlorinated diamino- or nitroaminobenzene derivatives. These products could serve as valuable building blocks for dyes, pharmaceuticals, and polymers.

Synthesis of Heterocyclic Compounds: Dinitroaromatic compounds are versatile precursors for the synthesis of a wide variety of heterocyclic systems. The adjacent nitro groups in this compound could be utilized in condensation reactions with suitable reagents to form quinoxalines, benzimidazoles, or other fused heterocyclic structures.

Cross-Coupling Reactions: The reactivity of the C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is entirely unexplored. Determining the feasibility and selectivity of these reactions would significantly expand the synthetic utility of this molecule.

Integration of Advanced Analytical Techniques for Deeper Mechanistic Insights

Future investigations into the chemistry of this compound would benefit immensely from the application of modern analytical techniques.

Crystallography: X-ray crystallography of the parent molecule and its reaction products would provide definitive structural proof and offer insights into solid-state packing and intermolecular interactions.

Multinuclear NMR Spectroscopy: In-depth 1D and 2D NMR (COSY, HSQC, HMBC) studies are essential for unambiguous structure elucidation of reaction products, especially for differentiating between potential isomers formed during substitution reactions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds derived from this compound. Tandem MS/MS techniques could be employed to study fragmentation patterns and aid in structural identification.

In-situ Reaction Monitoring: Techniques like ReactIR (FTIR) or in-situ NMR could be used to monitor reaction progress in real-time, helping to identify transient intermediates (such as Meisenheimer complexes in SₙAr reactions) and optimize reaction conditions.

Prospects for Further Computational Predictions and Experimental Validation in Aromatic Systems

Computational chemistry offers a powerful tool to guide and rationalize experimental studies on this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to predict key properties and guide experimental work. Calculations could determine the molecule's geometry, electronic structure, and molecular orbital energies. Mapping the electrostatic potential would identify the most electron-deficient (electrophilic) sites, predicting the likely positions for nucleophilic attack.

Reaction Pathway Modeling: Computational modeling can be used to calculate the activation energies for the substitution of each chlorine atom, thereby predicting the regioselectivity of SₙAr reactions. Comparing the stability of potential Meisenheimer intermediates would provide a theoretical basis for the observed (or yet-to-be-observed) product distributions.

Prediction of Spectroscopic Data: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the characterization of new synthetic products by comparing predicted data with experimental results.

The validation of these computational predictions through carefully designed experiments would not only illuminate the specific chemistry of this compound but also contribute to a broader understanding of structure-reactivity relationships in complex, polysubstituted aromatic systems.

Q & A

Basic Research Questions

Q. What are the key structural features of 1,4-Dichloro-2,3-dinitrobenzene that influence its reactivity in synthetic chemistry?

- The compound’s reactivity is governed by the electron-withdrawing nitro groups at positions 2 and 3, which direct electrophilic substitution to the para position relative to chlorine substituents. Synthetic optimization should consider steric hindrance from chlorine atoms and the stability of intermediates during nucleophilic aromatic substitution. Analytical techniques like NMR and X-ray crystallography are critical for verifying regioselectivity and purity .

Q. How can researchers validate the antifungal activity of this compound derivatives against Rhizoctonia solani?

- Use a dual-phase approach:

- In vitro assays : Measure radial growth inhibition on PDA agar plates at 26°C over 96 hours, comparing treated and untreated fungal colonies (see Table 33 in ).

- Greenhouse trials : Apply the compound as a seed or soil treatment in cotton seedlings, monitoring disease progression and phytotoxicity over 2–4 weeks. Key metrics include germination rates, root damage, and systemic translocation efficiency .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in bioactivity data between laboratory and field studies for dichloronitrobenzene analogs?

- Contradictions often arise from environmental variables (e.g., soil pH, microbial activity). To address this:

- Perform soil adsorption studies to assess compound persistence under varying organic matter content.

- Use isotopic labeling (e.g., deuterated analogs) to track translocation and degradation in planta .

- Reconcile in vitro IC₅₀ values with field efficacy using multivariate regression models, incorporating factors like rainfall and temperature .

Q. How does the application method (seed treatment vs. soil drench) affect the systemic translocation and metabolic impact of this compound in cotton seedlings?

- Seed treatment : The compound is absorbed during imbibition and translocated acropetally, protecting roots for ~10 days but reducing seedling reducing sugars by 15–20% after 15 days .

- Soil drench : Higher bioavailability initially enhances root protection but risks phytotoxicity (e.g., root necrosis) due to prolonged exposure. Optimal dosing requires balancing fungicidal efficacy with sugar metabolism disruptions (Table 1).

Table 1 : Efficacy and Metabolic Impact of Application Methods

| Method | Protection Duration | Reduction in Reducing Sugars (Day 15) | Phytotoxicity Risk |

|---|---|---|---|

| Seed Treatment | 10 days | 15–20% | Low |

| Soil Drench | 14–21 days | 25–30% | High |

| Data derived from |

Q. What synthetic routes optimize yield and purity for this compound in large-scale reactions?

- Stepwise nitration-chlorination : Start with 1,4-dichlorobenzene; nitrate at 0–5°C using HNO₃/H₂SO₄ to minimize byproducts. Yield: 60–70% .

- Suzuki-Miyaura coupling : For derivatives, use 1,4-dichloro-2,5-diiodobenzene as a precursor with boronic acid-functionalized pyrroles. Catalyze with Pd(PPh₃)₄ in THF at 80°C (yield: 85–90%) .

- Purity validation : Employ HPLC with UV detection (λ = 254 nm) and GC-MS to confirm absence of polychlorinated byproducts .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) alter the redox properties of dichloronitrobenzene derivatives in fungal cells?

- Nitro groups enhance redox cycling, generating ROS that disrupt fungal membranes. Replace nitro with methoxy groups (e.g., Demosan) reduces ROS but increases lipophilicity, improving membrane penetration. Electrochemical assays (cyclic voltammetry) and in situ ROS detection (DCFH-DA staining) are critical for comparative studies .

Data Analysis & Contradiction Resolution

Q. Why do some studies report reduced antifungal efficacy of this compound in high-organic soils despite strong in vitro activity?

- Organic matter (OM) binds the compound, reducing bioavailability. Adjust dosing using Freundlich adsorption coefficients (log Kₒc = 2.8–3.2) or formulate with surfactants to enhance mobility .

Q. How should researchers interpret conflicting data on phytotoxicity in root tissues exposed to dichloronitrobenzene analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.